molecular formula C11H7ClN2O3 B13678116 2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13678116
M. Wt: 250.64 g/mol
InChI Key: XGJBEHFCEQAACW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that features a pyridazine ring substituted with a chlorophenyl group, a keto group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenylacetic acid
  • 2-Chloromandelic acid
  • 2-Chlorophenethylamine
  • 2,4-Dichlorophenylacetic acid

Uniqueness

2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a keto group, and a carboxylic acid group makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H7ClN2O3

Molecular Weight

250.64 g/mol

IUPAC Name

2-(2-chlorophenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H7ClN2O3/c12-8-3-1-2-4-9(8)14-10(15)7(11(16)17)5-6-13-14/h1-6H,(H,16,17)

InChI Key

XGJBEHFCEQAACW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC=N2)C(=O)O)Cl

Origin of Product

United States

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